2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitro-N-nitrosoethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitro-N-nitrosoethylamine is a complex organic compound with the molecular formula C4H5F2N5O8 and a molecular weight of 289.1080 g/mol . This compound is characterized by the presence of multiple nitro groups and fluorine atoms, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitro-N-nitrosoethylamine involves multiple steps, typically starting with the nitration of suitable precursors. The reaction conditions often require controlled temperatures and the use of strong acids like nitric acid and sulfuric acid. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitro-N-nitrosoethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro groups, leading to the formation of various substituted products.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitro-N-nitrosoethylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitro-N-nitrosoethylamine involves its interaction with molecular targets, primarily through its nitro and fluorine groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitro-N-nitrosoethylamine include:
2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitroethylamine: This compound has a similar structure but lacks the nitroso group.
2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-N,2,2-trinitroethylamine: This compound has an additional nitro group, making it more reactive.
Eigenschaften
CAS-Nummer |
34882-70-7 |
---|---|
Molekularformel |
C4H4F2N6O9 |
Molekulargewicht |
318.11 g/mol |
IUPAC-Name |
N,N-bis(2-fluoro-2,2-dinitroethyl)nitrous amide |
InChI |
InChI=1S/C4H4F2N6O9/c5-3(9(14)15,10(16)17)1-8(7-13)2-4(6,11(18)19)12(20)21/h1-2H2 |
InChI-Schlüssel |
CJWGMUNVKIXFRF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)N(CC([N+](=O)[O-])([N+](=O)[O-])F)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.